BenchChemオンラインストアへようこそ!

RO4929097

Notch Signaling Cancer Stem Cells Oncology

RO4929097 (RG-4733) is a best-in-class γ-secretase inhibitor. Choose it for its unmatched potency (IC50=4nM) and >100-fold selectivity, ensuring confident Notch pathway targeting without off-target noise. Its oral bioavailability and extensive human PK data bridge preclinical to clinical translation. Ideal for definitive in vivo oncology studies. Avoid generic, less-characterized alternatives.

Molecular Formula C22H20F5N3O3
Molecular Weight 469.4 g/mol
CAS No. 847925-91-1
Cat. No. B610519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO4929097
CAS847925-91-1
SynonymsR4733;  R 4733;  R-4733;  RO4929097;  RO-4929097;  RO 4929097;  RO04929097;  RO-04929097;  RO 04929097.
Molecular FormulaC22H20F5N3O3
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCC(C)(C(=O)NCC(C(F)(F)F)(F)F)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C3NC1=O
InChIInChI=1S/C22H20F5N3O3/c1-20(2,18(32)28-11-21(23,24)22(25,26)27)19(33)30-16-14-9-4-3-7-12(14)13-8-5-6-10-15(13)29-17(16)31/h3-10,16H,11H2,1-2H3,(H,28,32)(H,29,31)(H,30,33)/t16-/m0/s1
InChIKeyOJPLJFIFUQPSJR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not soluble in water.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Ro 4929097 (CAS 847925-91-1) for Notch Signaling Inhibition: Baseline Characteristics and Procurement Considerations


Ro 4929097 (RG-4733) is a potent, selective, orally bioavailable small-molecule inhibitor of γ-secretase (IC50 = 4 nM), which functions to block the proteolytic cleavage and activation of Notch receptors [1]. It inhibits cellular processing of both Notch (EC50 = 5 nM) and Aβ40 (EC50 = 14 nM) [1]. The compound was derived from the peptidomimetic LY-411,575 with the explicit goal of improving potency, selectivity, and metabolic stability [2]. Ro 4929097 has advanced through multiple Phase I and II clinical trials for various solid tumors, including melanoma, pancreatic adenocarcinoma, and glioblastoma, demonstrating a well-characterized clinical safety and pharmacokinetic profile [3].

Why Ro 4929097 Cannot Be Substituted with Generic γ-Secretase Inhibitors


Generic substitution among γ-secretase inhibitors is not scientifically valid due to substantial differences in target potency, selectivity profiles, and clinical behavior. While compounds like DAPT, LY-411,575, and MK-0752 share the same nominal mechanism, their differential effects on Notch cleavage, Aβ production, and pharmacokinetic properties can lead to divergent experimental and therapeutic outcomes. For instance, the tripeptide DAPT requires micromolar concentrations for Notch inhibition, whereas Ro 4929097 is effective at low nanomolar doses, representing a >20-fold difference in potency . Furthermore, Ro 4929097 exhibits >100-fold selectivity against a panel of 75 diverse proteins, a level of target specificity not established for earlier-generation inhibitors . Clinically, Ro 4929097's extensive plasma protein binding (with high affinity for α1-acid glycoprotein) creates a unique pharmacokinetic profile where total drug exposure does not directly correlate with pharmacodynamic effect, a nuance not shared by all class members [1]. These quantitative disparities necessitate a product-specific, evidence-based selection process rather than a generic class-level approach.

Quantitative Differentiation Evidence for Ro 4929097 Relative to Comparator γ-Secretase Inhibitors


Superior Potency for Notch Processing Compared to DAPT

Ro 4929097 exhibits a >20-fold greater potency for inhibiting Notch processing compared to the widely used γ-secretase inhibitor DAPT. This difference is critical for researchers aiming to achieve complete Notch pathway suppression in cellular models. [1]

Notch Signaling Cancer Stem Cells Oncology

Enhanced Selectivity Profile Over a Broad Panel of Proteins

Ro 4929097 demonstrates a >100-fold selectivity for γ-secretase when screened against a diverse panel of 75 other proteins, including receptors, ion channels, and enzymes. This level of selectivity is a key differentiator from earlier, less selective peptidomimetic GSIs and is critical for minimizing confounding off-target pharmacology in both in vitro and in vivo studies.

Drug Discovery Chemical Biology Selectivity Screening

Clinical Validation in Advanced Solid Tumors Versus Preclinical-Only Comparators

Ro 4929097 has been evaluated in multiple Phase II clinical trials, providing a wealth of human pharmacokinetic, pharmacodynamic, and safety data that is unavailable for many research-grade comparator compounds like DAPT or LY-411,575. For example, in a Phase II trial for metastatic melanoma, the compound showed a 6-month progression-free survival of 9% and a 1-year overall survival of 50%, with a well-characterized toxicity profile [1]. This clinical dataset allows for more informed and realistic experimental design when planning translational studies.

Translational Research Clinical Oncology Phase II Trials

Unique Pharmacokinetic Profile Driven by High Plasma Protein Binding

Ro 4929097 exhibits extensive and high-affinity binding to plasma proteins, particularly α1-acid glycoprotein (AAG). The total binding constant for AAG is 1.0 × 10^6 L/mol, compared to 1.8 × 10^4 L/mol for albumin, indicating a strong and specific interaction [1]. This high protein binding has profound implications for its in vivo pharmacology: unbound (free) drug, not total drug, is the pharmacologically active species. Studies show that concomitant medications (e.g., GDC-0449) can increase the unbound fraction of Ro 4929097 by 3.7-fold, significantly altering its effective exposure [1]. This property is a key differentiator from other GSIs and necessitates specific experimental controls.

Pharmacokinetics Drug-Drug Interactions In Vivo Pharmacology

Optimal Research and Preclinical Application Scenarios for Ro 4929097 Based on Quantitative Evidence


In Vivo Xenograft Studies Requiring Oral Bioavailability and Sustained Notch Suppression

Ro 4929097 is ideal for in vivo oncology studies where oral dosing is preferred. Its high potency (IC50 = 4 nM) and selectivity (>100-fold) enable robust Notch pathway inhibition in xenograft models at well-tolerated doses (e.g., 10-60 mg/kg). Key evidence shows significant tumor growth inhibition in 7 of 8 xenograft models tested, with effects sustained even after dosing cessation [1]. The extensive human PK data also allows for better dose-to-exposure extrapolation than with tool compounds like DAPT or LY-411,575 [2].

Translational Oncology Research Requiring Clinically Validated Biomarker and PK/PD Correlates

For studies aiming to bridge preclinical findings to clinical relevance, Ro 4929097 offers a distinct advantage due to the wealth of existing human clinical data. Researchers can leverage published clinical pharmacokinetic parameters, including total and unbound drug exposures, and pharmacodynamic markers (e.g., Hes1/HeyL downregulation) that have been assessed in patient samples [1]. This allows for the design of more clinically relevant preclinical experiments and facilitates the interpretation of results in a translational context, an option not available for compounds like DAPT that lack this clinical dataset [2].

Studies Investigating the Impact of Plasma Protein Binding on In Vivo Efficacy and Drug Interactions

Ro 4929097's unique, high-affinity binding to α1-acid glycoprotein (AAG) makes it a valuable tool compound for studying the impact of protein binding on drug disposition and pharmacodynamics. Its unbound fraction is highly sensitive to changes in AAG levels or to competitive displacement by other AAG-binding drugs (e.g., GDC-0449) [1]. This property provides a clear experimental system for investigating the "free drug hypothesis" and for modeling drug-drug interactions in oncology, a scenario that cannot be replicated with less tightly bound GSI comparators [2].

Mechanistic Studies Differentiating Notch Inhibition from Off-Target or Non-Specific Effects

The >100-fold selectivity of Ro 4929097 against a broad panel of 75 proteins makes it a superior choice for experiments designed to definitively link a biological phenotype to γ-secretase/Notch inhibition. This high selectivity reduces the risk of confounding results from off-target interactions, which is a common concern when using less selective tool compounds or older-generation GSIs [1]. This ensures that the observed cellular or in vivo effects can be attributed with high confidence to the intended target pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for RO4929097

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.